![molecular formula C11H11NO2 B13350739 [5-(3-Methylphenyl)isoxazol-3-yl]methanol](/img/structure/B13350739.png)
[5-(3-Methylphenyl)isoxazol-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(3-Methylphenyl)isoxazol-3-yl]methanol is a compound belonging to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3-Methylphenyl)isoxazol-3-yl]methanol typically involves the cycloaddition of nitrile oxides to unsaturated compounds. One common method is the reaction of hydroximinoyl chlorides with alkynes in the presence of a base such as triethylamine . This reaction proceeds under mild conditions and yields the desired isoxazole derivative.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts. Microwave-assisted synthesis is one such method that has been reported to be efficient and eco-friendly .
Análisis De Reacciones Químicas
Types of Reactions
[5-(3-Methylphenyl)isoxazol-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
[5-(3-Methylphenyl)isoxazol-3-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds
Mecanismo De Acción
The mechanism of action of [5-(3-Methylphenyl)isoxazol-3-yl]methanol involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- [5-(4-Methylphenyl)isoxazol-3-yl]methanol
- [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol
- (5-(4-(Methylthio)phenyl)isoxazol-3-yl)methanol
Uniqueness
[5-(3-Methylphenyl)isoxazol-3-yl]methanol is unique due to its specific substitution pattern on the aromatic ring, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 3-position of the phenyl ring can enhance its lipophilicity and potentially improve its ability to cross biological membranes .
Propiedades
Fórmula molecular |
C11H11NO2 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
[5-(3-methylphenyl)-1,2-oxazol-3-yl]methanol |
InChI |
InChI=1S/C11H11NO2/c1-8-3-2-4-9(5-8)11-6-10(7-13)12-14-11/h2-6,13H,7H2,1H3 |
Clave InChI |
PMBXOQZLBHAHAR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=CC(=NO2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


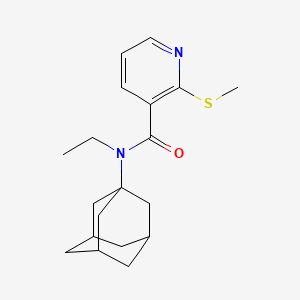
![Benzenesulfonylfluoride, 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]-](/img/structure/B13350670.png)
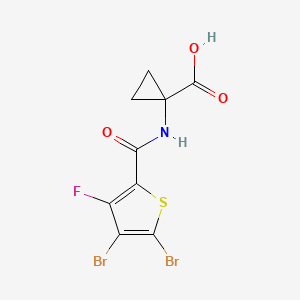
![Benzenesulfonylfluoride, 4-[3-(3-nitrophenoxy)propoxy]-](/img/structure/B13350677.png)
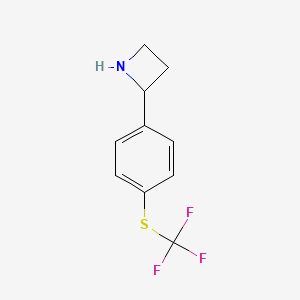


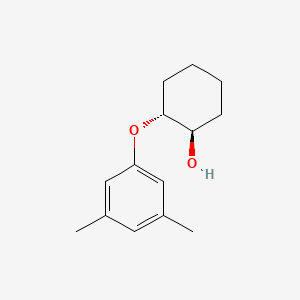



![Methyl 5-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B13350726.png)
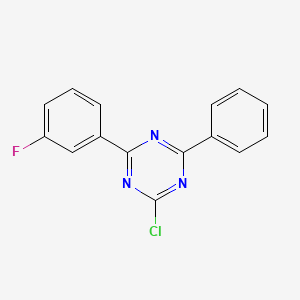
![4,17-dithia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one](/img/structure/B13350738.png)
